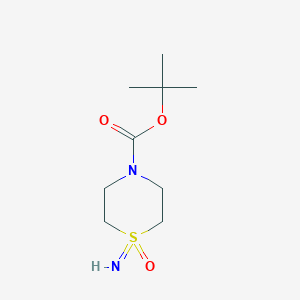![molecular formula C13H13FN2O4 B1406577 3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1955515-02-2](/img/structure/B1406577.png)
3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Vue d'ensemble
Description
3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, also known as 3-Fluorobenzyl-2,5-dioxoimidazolidin-4-ylpropanoic acid, is an organic compound with a molecular formula of C10H9FO4. It is a white solid that is soluble in water and a variety of organic solvents. This compound has a variety of applications in scientific research, including medicinal chemistry, organic synthesis, and spectroscopy.
Applications De Recherche Scientifique
Anticancer Applications
- Novel substituted analogs of this compound class have shown significant in vitro cytotoxicity against a variety of human tumor cell lines, including melanoma and ovarian cancer cells. These findings suggest their potential as lead compounds for antitumor agent development (Penthala, Reddy Yerramreddy, & Crooks, 2011).
- Additionally, specific derivatives have demonstrated high antibacterial and antifungal activity, indicating a broader spectrum of potential therapeutic applications. The anticancer studies particularly highlighted their activity against human breast cancer cell lines (Pansare, Shelke, Khade, Jadhav, Pawar, Jadhav, & Bembalkar, 2019).
- Organotin(IV) compounds containing derivatives of 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)propanoic acid were synthesized and characterized, showing significant in vitro anticancer activity against various tumor cell lines, including prostate, colon, breast, and hepatic cancers. The data indicate these compounds' potential for high cell inhibition capability, possibly through mechanisms involving apoptosis and autophagy induction (Pantelić et al., 2020).
Antimicrobial Applications
- Some derivatives of this compound class have been evaluated for their antimicrobial activities, showing potential against a range of microorganisms. This suggests their use in developing new antimicrobial agents to address the global challenge of microbial resistance to existing drugs (El-masry, Fahmy, & Abdelwahed, 2000).
Analytical and Quality Control for Pharmaceuticals
- The analytical methods for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of 3-(2-methyl-4 oxo-1,4-dihydroquinoline-3-yl) propanoic acids have been analyzed. The study emphasizes the necessity of including specific spectroscopic methods in the control methods to address the problem of tautomeric forms of these compounds, showcasing their significance in ensuring the quality of pharmaceutical products (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Propriétés
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c14-9-3-1-2-8(6-9)7-16-12(19)10(15-13(16)20)4-5-11(17)18/h1-3,6,10H,4-5,7H2,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSEHZSTKQALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





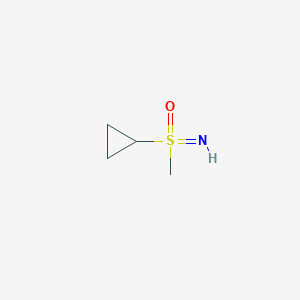
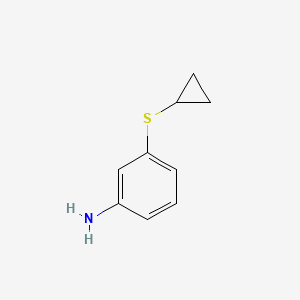

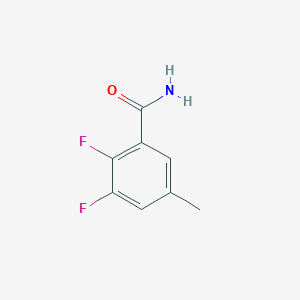
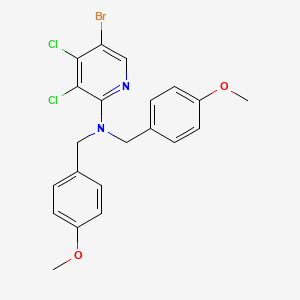
![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)
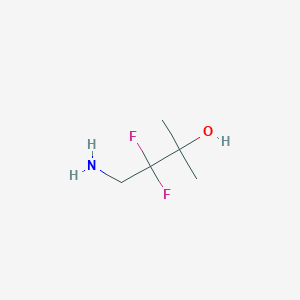
![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)

